

Stability and Storage of 4-Iodo-5-methylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-5-methylisoxazole**

Cat. No.: **B1306212**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of **4-Iodo-5-methylisoxazole**. The information presented herein is intended to support researchers and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound throughout its lifecycle.

Overview and Physicochemical Properties

4-Iodo-5-methylisoxazole is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

Property	Value	Reference
CAS Number	7064-38-2	[1]
Molecular Formula	C4H4INO	[1]
Molecular Weight	208.99 g/mol	[2]
Appearance	Brown crystals	[2]
Melting Point	27-28 °C	[2]
Boiling Point	228.0±20.0 °C (Predicted)	[3]
Density	2.013±0.06 g/cm3 (Predicted)	[3]

Recommended Storage Conditions

To maintain the stability and prevent degradation of **4-Iodo-5-methylisoxazole**, the following storage conditions are recommended based on available safety data sheets and product information.

Parameter	Recommendation	Justification
Temperature	2-8°C.[3][4]	To minimize thermal degradation and maintain the solid state of the compound, given its low melting point.
Light	Protect from light.[2][4]	The compound is indicated to be light-sensitive, and exposure could lead to photodegradation.
Atmosphere	Store in a cool, dry, well-ventilated area.[4][5]	To prevent hydrolysis from atmospheric moisture and to ensure a stable environment.
Container	Tightly sealed original containers.[4][6]	To prevent contamination and exposure to air and moisture. Suitable containers include lined metal cans or plastic pails.[4]
Incompatibilities	Store away from incompatible materials and foodstuff containers.[4]	To avoid potential chemical reactions. While specific incompatibilities are not listed, segregation is a standard safety practice.

Forced Degradation Studies: A Hypothetical Framework

Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[3][7] As no specific forced degradation data for **4-Iodo-5-methylisoxazole** is publicly available, this section outlines a general experimental protocol based on industry best practices.

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[\[5\]](#)[\[7\]](#)

Hypothetical Quantitative Data Summary

The following table illustrates how quantitative data from a forced degradation study could be presented. Note: The data below is purely illustrative and not based on experimental results for **4-Iodo-5-methylisoxazole**.

Stress Condition	Reagent/Condition	Time	Temperature	% Degradation (Illustrative)	Major Degradants (Hypothetical)
Acid Hydrolysis	0.1 M HCl	24 h	60°C	12%	5-methylisoxazole-4-ol
Base Hydrolysis	0.1 M NaOH	8 h	40°C	18%	Ring-opened products
Oxidative	3% H ₂ O ₂	12 h	25°C	15%	N-oxide derivatives
Thermal	Solid state	48 h	80°C	8%	Unidentified polar degradant
Photolytic	Solid state, ICH Q1B option 2	24 h	25°C	10%	Dimerization products

Experimental Protocols for Forced Degradation

The following are detailed, albeit hypothetical, methodologies for conducting forced degradation studies on **4-Iodo-5-methylisoxazole**.

3.2.1. Preparation of Stock Solution

A stock solution of **4-Iodo-5-methylisoxazole** (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. This stock solution will be used for all stress conditions.

3.2.2. Hydrolytic Degradation

- Acidic Condition:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
 - Keep the solution at 60°C for 24 hours.
 - After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
 - Dilute the solution to a suitable concentration with the mobile phase for analysis.
- Basic Condition:
 - To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
 - Keep the solution at 40°C for 8 hours.
 - After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
 - Dilute the solution to a suitable concentration with the mobile phase for analysis.
- Neutral Condition:
 - To 1 mL of the stock solution, add 1 mL of purified water.
 - Keep the solution at 60°C for 24 hours.
 - Cool the solution and dilute it to a suitable concentration with the mobile phase for analysis.

3.2.3. Oxidative Degradation

- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature (25°C) for 12 hours, protected from light.
- Dilute the solution to a suitable concentration with the mobile phase for analysis.

3.2.4. Thermal Degradation

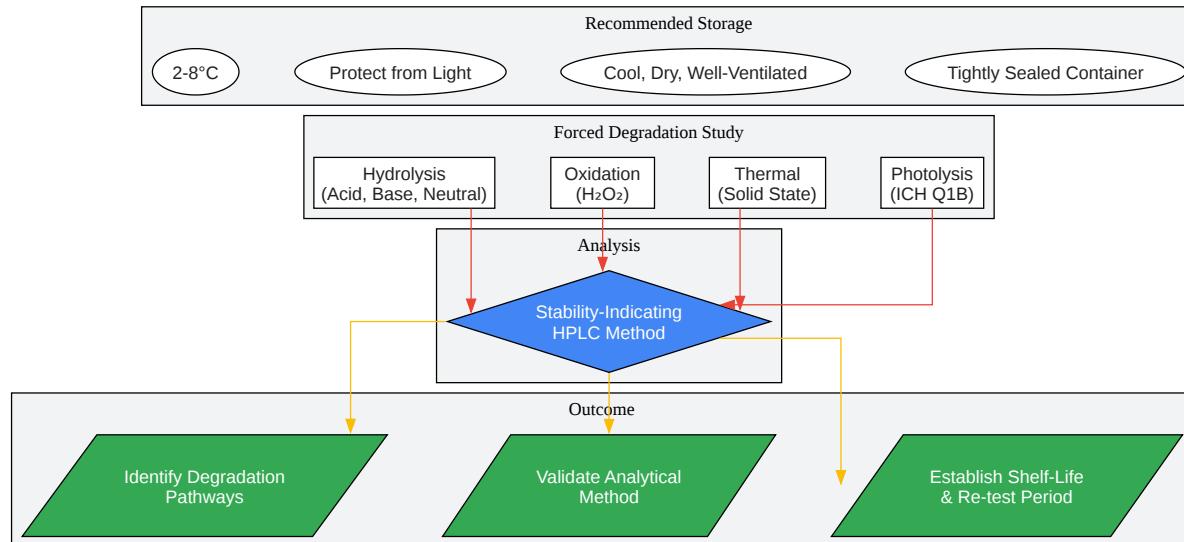
- Place a known amount of solid **4-Iodo-5-methylisoxazole** in a controlled temperature oven at 80°C for 48 hours.
- After the exposure, dissolve the sample in the solvent to prepare a solution of known concentration for analysis.

3.2.5. Photolytic Degradation

- Expose a known amount of solid **4-Iodo-5-methylisoxazole** to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- A control sample should be kept in the dark under the same temperature conditions.
- After exposure, dissolve the samples in the solvent to prepare solutions of known concentration for analysis.

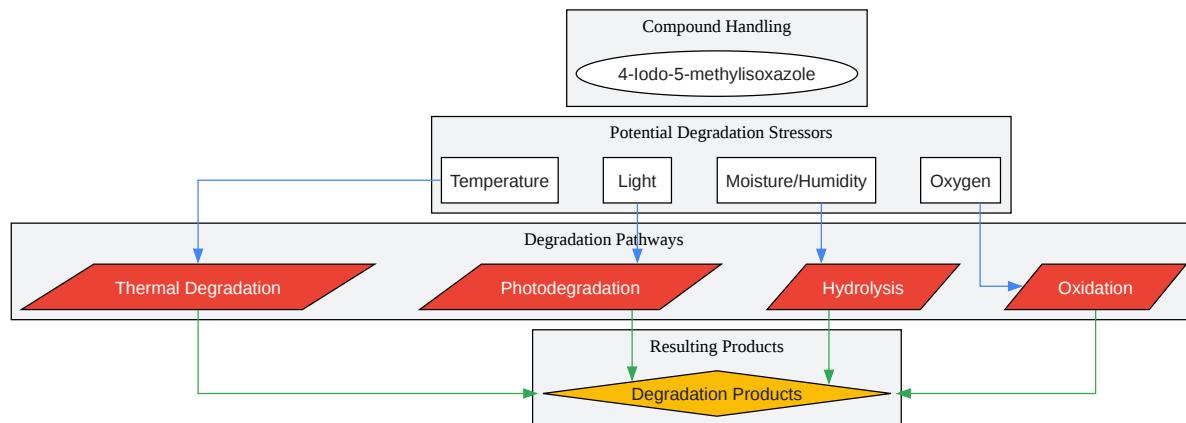
3.2.6. Analytical Methodology (Hypothetical Stability-Indicating HPLC Method)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for analyzing the stressed samples.


- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (to be determined by UV-Vis spectral analysis).

- Injection Volume: 10 μL
- Column Temperature: 30°C

The method would need to be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines. The peak purity of the **4-*Iodo*-5-methylisoxazole** peak in the presence of its degradation products would be a critical validation parameter, typically assessed using a photodiode array (PDA) detector.


Visualization of Stability Assessment Workflow

The following diagrams illustrate the logical flow of a stability assessment program for **4-*Iodo*-5-methylisoxazole**.

[Click to download full resolution via product page](#)

Workflow for Stability Assessment of **4-*Iodo-5-methylisoxazole***.

[Click to download full resolution via product page](#)

Logical Relationship of Stressors and Degradation Pathways.

Conclusion

The stability of **4-iodo-5-methylisoxazole** is critical for its reliable use in research and development. Adherence to the recommended storage conditions of a cool, dry, dark environment (2-8°C) in a tightly sealed container is paramount. While specific degradation pathways have not been publicly documented, a systematic approach using forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress, coupled with a validated stability-indicating HPLC method, will provide the necessary data to ensure the quality and define the shelf-life of this compound. The protocols and frameworks provided in this guide offer a robust starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-IODO-5-METHYL-ISOXAZOLE | 7064-38-2 [chemicalbook.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- To cite this document: BenchChem. [Stability and Storage of 4-Iodo-5-methylisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306212#stability-and-storage-conditions-for-4-iodo-5-methylisoxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com